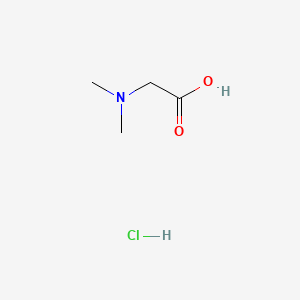

N,N-Dimethylglycine hydrochloride

Description

Properties

IUPAC Name |

2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASAVXZZLJTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1118-68-9 (Parent) | |

| Record name | Dimethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062463 | |

| Record name | Glycine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-06-7 | |

| Record name | Dimethylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLGLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXK75EAE92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethylglycine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of N,N-Dimethylglycine Hydrochloride

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring metabolic intermediate found in both plants and animals.[1][2] It is produced in the body during the metabolism of choline (B1196258) and is involved in the one-carbon transfer cycle.[1][3] While initially referred to as Vitamin B16, it is not a true vitamin as the body can synthesize it.[3][4] Commercially, it is often supplied as this compound (DMG-HCl) to enhance its stability and absorption.[3][5] DMG has been utilized as a nutritional supplement for over two decades, with research pointing towards its role as a metabolic enhancer, immunomodulator, antioxidant, and ergogenic aid.[1][6] This guide provides a detailed examination of the core mechanisms of action of DMG-HCl, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The physiological effects of this compound are multifaceted, stemming from its central role in several key biochemical pathways. The primary mechanisms include methyl donation, metabolic enhancement, immune modulation, antioxidant activity, and neurological regulation.

Methyl Donation and One-Carbon Metabolism

The most critical function of DMG is its role as a potent methyl donor.[7] In the body, DMG is a product of choline metabolism and participates in the intricate network of methylation and transmethylation reactions.[1] It donates its methyl groups in a process known as oxidative demethylation, ultimately being converted to sarcosine (B1681465) and then to glycine.[1][8]

This process is integral to the methionine cycle. DMG acts as an efficient "methionine pump" by providing methyl groups for the conversion of homocysteine back to methionine.[1] This, in turn, supports the production of S-Adenosylmethionine (SAMe), the principal methyl donor for a vast array of biochemical reactions, including the synthesis of neurotransmitters, phospholipids, and creatine, as well as the detoxification of various compounds.[1][9] By facilitating the recycling of homocysteine, DMG helps maintain a high transmethylation potential within cells and may contribute to cardiovascular health by keeping homocysteine levels in check.[1][10]

Figure 1: Metabolic pathway showing DMG's role as a methyl donor in the methionine cycle.

Immune System Modulation

DMG has been shown to modulate both humoral and cell-mediated immunity.[1][7] Research indicates that DMG can stimulate B-lymphocytes to enhance antibody production and potentiate the activity of T-lymphocytes and macrophages.[1] In a double-blind study involving 20 human subjects, DMG was found to stimulate both humoral (antibody) and cellular-mediated immune responses following a pneumococcal vaccine challenge.[1] Another study demonstrated a 4.5-fold increase in antibody titer in a DMG test group compared to a control group.[1] The mechanism may involve the modulation of cytokine expression, which are the communication molecules that balance the immune response.[1] However, it is worth noting that one study in healthy cats failed to demonstrate an enhancement of either specific or nonspecific immunity, suggesting effects may vary between species or physiological states.[11]

Antioxidant Activity

DMG functions as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.[12][13] It can also contribute to the synthesis of glutathione, a major endogenous antioxidant, by providing glycine as a precursor.[14][15] This antioxidant capacity helps protect cells from damage, which may underlie some of its beneficial effects on liver function and overall cellular health.[9][12]

Neurological Function

In the central nervous system, DMG acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[12][16] The NMDA receptor is crucial for synaptic plasticity, learning, and memory. By modulating this receptor, DMG can influence neurotransmission.[17][18] Furthermore, as a precursor to glycine, which is an inhibitory neurotransmitter, and by supporting SAMe-dependent synthesis of other neurotransmitters, DMG plays a role in maintaining optimal brain communication pathways.[1][19] Its ability to enhance energy metabolism in the brain by contributing to the production of phosphocreatine (B42189) may also combat mental fatigue.[19]

Athletic Performance Enhancement

DMG is recognized for its potential to improve athletic performance.[7] The proposed mechanisms include enhanced oxygen utilization, reduced lactic acid buildup, and improved energy metabolism.[4][6] By acting as a metabolic enhancer, DMG helps optimize cellular respiration and energy production.[6][9] Several studies in humans and animals suggest that DMG supplementation can support endurance, reduce fatigue, and expedite muscle recovery.[4][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of N,N-Dimethylglycine.

| Assay Type | Concentration | Scavenging Activity (%) | Source |

| DPPH Radical Scavenging | 40 mg/mL | 88.40% | [12][20] |

| ABTS+ Radical Scavenging | 40 mg/mL | 98.90% | [12][20] |

| H₂O₂ Scavenging | 40 mg/mL | 87.58% | [12][20] |

Table 1: In Vitro Antioxidant Activity of N,N-Dimethylglycine.

| Parameter | Study Group | Result | Source |

| Antibody Titer | DMG Test Group | 4.5-fold increase compared to control | [1] |

| Immune Response | 20 Human Subjects (Double-Blind) | Stimulation of humoral and cell-mediated response post-vaccine | [1] |

Table 2: Effects of N,N-Dimethylglycine on Immune Response.

| Parameter | Study Population | Dosage | Result | Source |

| VO₂ Max | Track & Field Athletes | Not Specified | 27.5% increase vs. placebo | [6] |

| Time to Exhaustion | Track & Field Athletes | Not Specified | 23.6% increase vs. placebo | [6] |

| Blood Lactate (B86563) | Horses & Mules | 2.2 g, twice daily for 4 days | Reduction from 0.74±0.06 mM to 0.60±0.03 mM | [14] |

Table 3: Effects of N,N-Dimethylglycine on Athletic Performance Markers.

| Parameter | Animal Model | Dosage | Result | Source |

| Serum ALT & AST | Male Kunming Mice | 12 mg, twice daily for 28 days | Reduced activities | [12] |

| Serum & Liver MDA | Male Kunming Mice | 12 mg, twice daily for 28 days | Reduced content | [12] |

| Body Weight | Male Kunming Mice | 12 mg, twice daily for 28 days | Increased | [12] |

Table 4: Effects of N,N-Dimethylglycine on Biochemical Markers in Animal Studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key DMG studies.

Protocol 1: In Vivo Antioxidant and Hepatoprotective Effects

-

Objective: To evaluate the effect of DMG on antioxidant capacity and liver function in an oxidative stress model.

-

Animal Model: Male Kunming mice.[12]

-

Induction of Stress: Lipopolysaccharide (LPS) was used to induce an oxidative stress model.[12]

-

Treatment: this compound (12 mg/0.3 mL sterile saline) was administered via gavage twice a day for 28 days.[12]

-

Parameters Measured:

-

Serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities.[12]

-

Malondialdehyde (MDA) content in serum and liver as a marker of lipid peroxidation.[12]

-

Reactive Oxygen Species (ROS) levels in hepatic mitochondria.[12]

-

Antioxidant capacity of hepatic mitochondria and mitochondrial membrane potential (MMP).[12]

-

-

Source: [12]

Figure 2: Experimental workflow for the in vivo hepatoprotective study.

Protocol 2: Human Immune Response Modulation

-

Objective: To determine if DMG stimulates the immune response in humans.

-

Study Design: A double-blind, placebo-controlled study.[1]

-

Subjects: 20 human volunteers.[1]

-

Intervention: Administration of either DMG or a placebo.

-

Immune Challenge: A pneumococcal vaccine (Pneumovax) was administered to all subjects to act as an immune challenge.[1]

-

Parameters Measured:

-

Source: [1]

Protocol 3: Athletic Performance in Equines

-

Objective: To assess the effect of DMG on performance markers in an oxygen-limited exercise paradigm.

-

Animal Model: Seven horses and four mules.[14]

-

Treatment: The experimental group was administered 2.2 g of DMG twice per day for four days.[14]

-

Exercise Protocol: The tests consisted of two exercise bouts, one starting at a high altitude (2635m) and the other at a lower altitude (1960m) to ensure a potentially oxygen-limited condition.[14]

-

Parameters Measured:

-

Source: [14]

Conclusion and Future Directions

This compound operates through a confluence of interconnected mechanisms, with its role as a methyl donor in one-carbon metabolism being central. This function directly impacts immune modulation, antioxidant capacity, neurological processes, and energy production, which collectively explain its observed physiological benefits. The quantitative data, though promising, often comes from studies with small sample sizes or in animal models.

For drug development professionals and researchers, future work should focus on:

-

Dose-Response Studies: Establishing clear dose-response relationships for its various effects in well-controlled human clinical trials.

-

Pharmacokinetic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of DMG-HCl in humans.

-

Molecular Target Identification: Elucidating the specific molecular targets and signaling pathways, particularly in immune cells and neurons, beyond its established metabolic roles.

-

Synergistic Formulations: Investigating combinations of DMG with other nutrients (e.g., Vitamins B6, B12, Folic Acid) to potentiate its effects.[9]

By building on the existing foundation of knowledge with rigorous, large-scale research, the full therapeutic and performance-enhancing potential of this compound can be more precisely defined and harnessed.

Figure 3: Logical relationship of DMG's core mechanisms to athletic performance outcomes.

References

- 1. info.vetriscience.com [info.vetriscience.com]

- 2. mskcc.org [mskcc.org]

- 3. xtendlife.com [xtendlife.com]

- 4. purebulk.com [purebulk.com]

- 5. nn dimethylglycine hcl,dimethylglycine hydrochloride - Dimethylglycine [dimethylglycine.com]

- 6. blog.davincilabs.com [blog.davincilabs.com]

- 7. nbinno.com [nbinno.com]

- 8. Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drbillspetnutrition.com [drbillspetnutrition.com]

- 10. blog.davincilabs.com [blog.davincilabs.com]

- 11. Immunologic responses in healthy random-source cats fed N,N-dimethylglycine-supplemented diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. N,N-dimethylglycine differentially modulates psychotomimetic and antidepressant-like effects of ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

In Vitro Antioxidant Properties of N,N-Dimethylglycine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative recognized for its role as a metabolic enhancer and a methyl donor. Its antioxidant properties are of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of N,N-Dimethylglycine, with a focus on its hydrochloride salt (DMG-HCl).

Introduction to N,N-Dimethylglycine and its Antioxidant Potential

N,N-Dimethylglycine is an intermediate in the metabolism of choline (B1196258) and is involved in the methionine cycle.[1] Its chemical structure allows it to act as a methyl donor, a function that is crucial for numerous biochemical pathways, including the synthesis of the primary endogenous antioxidant, glutathione (B108866).[2] The antioxidant activity of DMG is attributed to both direct free radical scavenging and indirect mechanisms that enhance the cellular antioxidant defense systems.[3]

Quantitative Analysis of In Vitro Antioxidant Activity

The antioxidant capacity of N,N-Dimethylglycine and its sodium salt has been evaluated using various standard in vitro assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Free Radical Scavenging Activity of N,N-Dimethylglycine Sodium Salt (DMG-Na)

| Assay | Concentration | Scavenging Activity (%) | Reference Compound |

| DPPH | 40 mg/mL | 88.40% | Trolox |

| ABTS | 40 mg/mL | 98.90% | Trolox |

| H₂O₂ | 40 mg/mL | 87.58% | Trolox |

Table 2: Protective Effect of N,N-Dimethylglycine (DMG) Against Oxidative Stress in Bovine Embryos

| Treatment Group | Blastocyst Formation Rate (%) |

| Control | 65.0% |

| H₂O₂ (0.5 mM) | 14.3% |

| H₂O₂ (0.5 mM) + DMG (0.1 µM) | 57.1% |

Experimental Protocols

This section details the methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of the test compound (DMG-Na) in a suitable solvent.

-

Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solution.

-

Incubation: Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution and incubate in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the test compound (DMG-Na).

-

Reaction: Add 1 mL of the diluted ABTS•+ solution to 3 mL of the sample solution.

-

Incubation: Incubate the mixture at 30°C for 30 minutes.

-

Measurement: Measure the absorbance at 534 nm.

-

Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the formula mentioned for the DPPH assay.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge hydrogen peroxide, a reactive oxygen species. The decomposition of H₂O₂ is monitored by the decrease in its absorbance at 230 nm.

Protocol:

-

Preparation of H₂O₂ Solution: Prepare a 43 mM solution of H₂O₂ in phosphate (B84403) buffer (0.1 M, pH 7.4).

-

Sample Preparation: Prepare various concentrations of the test compound (DMG-Na) in phosphate buffer.

-

Reaction: Mix 3.4 mL of the sample solution with 0.6 mL of the H₂O₂ solution.

-

Measurement: Record the absorbance at 230 nm.

-

Calculation: The percentage of H₂O₂ scavenging activity is calculated using the formula mentioned for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. Although no specific data for DMG is available, a general protocol is provided below.

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Sample Preparation: Prepare the test compound in a suitable solvent.

-

Reaction: Add 180 µL of the FRAP reagent to 20 µL of the sample solution in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄.

Signaling Pathways and Mechanisms of Action

The primary proposed mechanism for the indirect antioxidant effect of N,N-Dimethylglycine is its role as a methyl donor in the homocysteine-methionine cycle. By donating a methyl group, DMG facilitates the conversion of homocysteine to methionine. Methionine is a precursor for S-adenosylmethionine (SAMe), a universal methyl donor for numerous reactions, and is also involved in the synthesis of cysteine, a rate-limiting amino acid for the production of glutathione (GSH). Glutathione is a major intracellular antioxidant that plays a critical role in detoxifying reactive oxygen species and recycling other antioxidants.

One study in mice suggested that DMG-Na may protect against lipopolysaccharide-induced oxidative stress by enhancing the activity of the antioxidant defense system, which could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. However, direct in vitro evidence for DMG-HCl activating the Nrf2 pathway is currently lacking.

Caption: Proposed indirect antioxidant mechanism of N,N-Dimethylglycine.

Caption: General experimental workflow for in vitro antioxidant screening.

Conclusion and Future Directions

The available in vitro evidence suggests that N,N-Dimethylglycine possesses significant free radical scavenging properties and can protect against oxidative stress. Its role as a methyl donor in the homocysteine-methionine cycle provides a plausible mechanism for its indirect antioxidant effects through the support of glutathione synthesis.

However, there is a clear need for further research specifically on the hydrochloride salt of N,N-Dimethylglycine to establish its antioxidant profile directly. Future studies should include a comprehensive panel of in vitro antioxidant assays, including the FRAP assay, to provide a more complete understanding of its antioxidant capabilities. Furthermore, cell-based assays are warranted to elucidate the specific signaling pathways, such as the Nrf2 pathway, that may be modulated by DMG-HCl to enhance cellular antioxidant defenses. Such research will be invaluable for drug development professionals and scientists exploring the therapeutic potential of this compound.

References

The Role of N,N-Dimethylglycine Hydrochloride in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is an endogenous metabolite that plays a crucial role as a methyl donor in a wide array of biochemical reactions.[1] As an intermediate in the catabolism of choline (B1196258), DMG is positioned at the crossroads of one-carbon metabolism, intersecting with the folate and methionine cycles. This technical guide provides an in-depth exploration of the role of N,N-Dimethylglycine hydrochloride in one-carbon metabolism, presenting quantitative data from experimental studies, detailed experimental methodologies, and visual representations of the key metabolic and experimental pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and biochemical implications of DMG.

Core Concepts in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that are fundamental for cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of purines and thymidine, the remethylation of homocysteine to methionine, and the methylation of DNA, RNA, proteins, and lipids.[2] Key cycles within this network include the folate cycle and the methionine cycle. N,N-Dimethylglycine is intrinsically linked to these pathways, primarily through its role in the betaine-homocysteine methyltransferase (BHMT) reaction and its subsequent catabolism which contributes one-carbon units to the folate pool.[3]

Data Presentation: Quantitative Effects of N,N-Dimethylglycine on One-Carbon Metabolites

The following tables summarize quantitative data from a key animal study investigating the effects of N,N-Dimethylglycine supplementation on plasma and hepatic one-carbon metabolites in rats under folate-sufficient and folate-deficient conditions.[4]

Table 1: Effect of DMG Supplementation on Plasma Homocysteine (pHcy) Concentration in Rats [4]

| Treatment Group | Plasma Homocysteine (μmol/L) |

| Folate-Sufficient (Control) | 14.19 ± 0.39 |

| Folate-Sufficient + DMG | 12.23 ± 0.18 |

| Folate-Deficient (Control) | 28.49 ± 0.50 |

| Folate-Deficient + DMG | 31.56 ± 0.59 |

Data are presented as mean ± standard deviation.

Table 2: Effect of DMG Supplementation on Hepatic S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Concentrations in Rats [4]

| Treatment Group | Hepatic SAM (nmol/g liver) | Hepatic SAH (nmol/g liver) | Hepatic SAM/SAH Ratio |

| Folate-Sufficient (Control) | 75.2 ± 3.1 | 14.8 ± 0.9 | 5.1 |

| Folate-Sufficient + DMG | 82.1 ± 2.9 | 15.1 ± 1.0 | 5.4 |

| Folate-Deficient (Control) | 62.3 ± 2.5 | 18.2 ± 1.1 | 3.4 |

| Folate-Deficient + DMG | 65.4 ± 3.0 | 16.5 ± 0.8 | 4.0 |

Data are presented as mean ± standard deviation. The SAM/SAH ratio is calculated from the mean values.

Key Metabolic Pathways Involving N,N-Dimethylglycine

The central role of DMG in one-carbon metabolism is best understood by examining its position within the choline oxidation pathway and its interaction with the folate and methionine cycles.

References

- 1. assaygenie.com [assaygenie.com]

- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Consumption of a light meal affects serum concentrations of one-carbon metabolites and B-vitamins. A clinical intervention study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylglycine Hydrochloride: A Modulator of Synaptic Plasticity as a Partial Agonist at the NMDA Receptor Glycine Site

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its function is intricately regulated by the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Molecules that interact with the glycine co-agonist site represent significant therapeutic potential for modulating NMDA receptor activity. This technical guide explores the pharmacological profile of N,N-Dimethylglycine (DMG) hydrochloride, a derivative of the amino acid glycine. Emerging evidence identifies DMG as a partial agonist at the NMDA receptor's glycine binding site, positioning it as a modulator capable of fine-tuning receptor activity rather than simply activating or inhibiting it. This document consolidates the current understanding of DMG's mechanism of action, presents comparative quantitative data for full and partial agonists at this site, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to NMDA Receptor Function and Modulation

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist (glycine or D-serine).[1][2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This Mg²⁺ block is only relieved by depolarization of the postsynaptic membrane, typically following activation of nearby AMPA receptors.[3] This elegant mechanism allows the NMDA receptor to function as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic depolarization before allowing the influx of cations, most notably Calcium (Ca²⁺).[3]

This influx of Ca²⁺ is a crucial second messenger, initiating downstream signaling cascades that underpin long-term potentiation (LTP) and long-term depression (LTD)—cellular mechanisms fundamental to learning and memory.[4] Given this central role, dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders. Hyperactivation can lead to excitotoxicity and neuronal death, while hypo-function is hypothesized to contribute to the cognitive and negative symptoms of schizophrenia.[3][5]

The glycine binding site on the GluN1 subunit of the NMDA receptor presents a key target for therapeutic intervention.[6] Unlike competitive antagonists that block the receptor entirely, or full agonists that maximally activate it, partial agonists offer a more nuanced approach. A partial agonist binds to the receptor but elicits only a submaximal response, even at saturating concentrations.[3] This allows them to act as functional modulators: in a low-glycine environment, they enhance receptor function, while in the presence of a saturating full agonist, they act as competitive antagonists, dampening excessive activation.[3]

N,N-Dimethylglycine (DMG) as a Glycine Site Partial Agonist

N,N-Dimethylglycine (DMG) is an N-methylated derivative of glycine.[2] Studies have sought to characterize its effects on NMDA receptor function, drawing comparisons to the full endogenous agonist glycine and the established partial agonist D-cycloserine.

Experimental evidence suggests that DMG functions as a partial agonist at the glycine binding site.[2] In studies using mouse medial prefrontal cortex brain slices, DMG, in the presence of glutamate, was shown to enhance NMDA receptor-mediated excitatory field potentials (EFPs). However, when co-applied with the full agonist glycine, DMG reduced the frequency and amplitude of these EFPs.[2] This behavior is characteristic of a partial agonist competing with a full agonist for the same binding site. The effects of DMG were similar to those of D-cycloserine, a well-characterized partial agonist, and were blocked by the glycine site antagonist 7-chlorokynurenate (7-CK), confirming its site of action.[2]

Quantitative Pharmacological Data

While direct, comprehensive quantitative data such as EC₅₀, Kᵢ, and Iₘₐₓ values for N,N-Dimethylglycine hydrochloride are not extensively reported in publicly available literature, we can contextualize its partial agonist activity by presenting data for the endogenous full agonist (Glycine) and a well-studied partial agonist (D-Cycloserine). These values are typically determined using electrophysiological techniques on recombinant NMDA receptors expressed in systems like Xenopus oocytes or HEK293 cells.

Table 1: Comparative Activity at the NMDA Receptor Glycine Site

| Compound | Agonist Type | EC₅₀ (μM) | Iₘₐₓ (% of Glycine) | Target Subunits | Reference |

| Glycine | Full Agonist | ~0.4 - 3.0 | 100% | GluN1/GluN2A | [7][8] |

| D-Cycloserine | Partial Agonist | Varies | ~40 - 50% | GluN1/GluN2A/B | [9] |

| D-Cycloserine | Super Agonist | Varies | ~200% | GluN1/GluN2C | [9] |

| N,N-Dimethylglycine HCl | Partial Agonist | Not Reported | Not Reported | GluN1/GluN2 | [2] |

Note: The potency (EC₅₀) and efficacy (Iₘₐₓ) of glycine site agonists can vary significantly depending on the specific GluN2 subunit composition of the NMDA receptor complex.[9]

Signaling Pathways and Logical Relationships

Visualizing the complex interactions at the synapse is crucial for understanding the role of DMG. The following diagrams, rendered in DOT language, illustrate the NMDA receptor signaling cascade and the functional classification of DMG.

Figure 1. NMDA Receptor Activation and Downstream Signaling Pathway.

Figure 2. Logical Relationship of DMG as a Partial Agonist.

Experimental Protocols

The characterization of N,N-Dimethylglycine and other glycine site ligands relies on precise electrophysiological and biochemical techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a robust method for studying the pharmacology of ion channels expressed in a heterologous system, allowing for precise control over receptor subunit composition.

-

Oocyte Preparation: Stage V-VI oocytes are surgically harvested from Xenopus laevis. The follicular membrane is removed by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., human GluN1 and a specific GluN2 subunit) at a 1:1 ratio (approx. 50 nL total volume). Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4). The oocyte is impaled with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

-

Data Acquisition: The membrane potential is clamped at a holding potential of -60 mV to -80 mV. Agonists are applied via the perfusion system.

-

Experimental Procedure:

-

A saturating concentration of glutamate (e.g., 100 μM) is continuously applied.

-

Increasing concentrations of the glycine site agonist (e.g., Glycine, D-Cycloserine, or DMG) are co-applied to generate a dose-response curve.

-

To determine Iₘₐₓ, a saturating concentration of the test compound is applied, and the peak current is recorded. This is then compared to the peak current elicited by a saturating concentration of glycine.

-

Data are normalized to the maximal glycine response to calculate relative efficacy.

-

Figure 3. Experimental Workflow for TEVC Analysis.

Whole-Cell Patch-Clamp Recordings in Mammalian Cells

This technique allows for the study of NMDA receptors in a more native environment, such as cultured neurons or acutely prepared brain slices.

-

Cell/Slice Preparation:

-

Cultured Neurons: Primary hippocampal or cortical neurons are cultured on coverslips.

-

Brain Slices: Acute coronal slices (e.g., 300 μm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus) are prepared from rodent brains using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour.

-

-

Recording Setup: A coverslip or slice is transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated aCSF at room temperature or 32-34°C. The aCSF typically contains antagonists for AMPA (e.g., CNQX), GABAₐ (e.g., picrotoxin), and glycine receptors (strychnine) to isolate NMDA receptor currents. Mg²⁺ is often omitted from the aCSF to prevent channel block.

-

Pipette and Solutions: Borosilicate glass pipettes (3-6 MΩ resistance) are filled with an internal solution (e.g., containing 130 mM Cs-gluconate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM BAPTA, pH 7.3).

-

Establishing a Recording: A gigaohm seal is formed between the pipette tip and the membrane of a target neuron. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of +40 mV to relieve any remaining Mg²⁺ block and record outward currents.

-

Drug Application: Test compounds (glutamate and glycine site ligands) are applied rapidly to the recorded cell using a multi-barrel local perfusion system.

-

Data Analysis: The peak amplitude and decay kinetics of the NMDA-mediated excitatory postsynaptic currents (EPSCs) are measured and analyzed to determine agonist potency and efficacy.

Multi-Electrode Array (MEA) Recordings from Brain Slices

MEA allows for the recording of network activity and field potentials from multiple sites within a brain slice simultaneously, providing insight into how a compound affects synaptic communication across a neuronal population.[10]

-

Slice Preparation: Acute brain slices are prepared as described for patch-clamp recordings.

-

MEA Setup: The brain slice is placed onto a substrate-integrated MEA chip (e.g., a 60-electrode array) in the recording chamber, ensuring the brain region of interest covers the electrodes. The slice is continuously perfused with oxygenated aCSF.

-

Recording Protocol:

-

A baseline of spontaneous or evoked activity is recorded for 10-20 minutes. Evoked field excitatory postsynaptic potentials (fEPSPs) can be generated by stimulating one electrode while recording from others along a known synaptic pathway (e.g., Schaffer collaterals to CA1 in the hippocampus).

-

The NMDA receptor-mediated component of the fEPSP is isolated pharmacologically (by blocking AMPA/kainate receptors).

-

The test compound (DMG) is bath-applied at various concentrations.

-

Changes in the frequency, amplitude, and slope of the fEPSPs are recorded and analyzed to determine the effect of the compound on synaptic strength and network excitability.

-

Conclusion and Future Directions

This compound is a promising modulator of NMDA receptor function, acting as a partial agonist at the glycine co-agonist site. This mechanism allows it to fine-tune synaptic activity, potentially restoring balance in conditions of NMDA receptor dysregulation without causing the excitotoxicity associated with full agonists or the complete channel blockade of antagonists. While qualitative evidence strongly supports this role, a significant gap remains in the quantitative characterization of its binding affinity (Kᵢ), potency (EC₅₀), and intrinsic efficacy (Iₘₐₓ) across different NMDA receptor subtypes.

Future research should focus on obtaining these critical pharmacological parameters using techniques such as radioligand binding assays and detailed electrophysiological analysis on a panel of recombinant receptors with defined subunit compositions (e.g., GluN1/2A, GluN1/2B, etc.). Such data are essential for building a comprehensive structure-activity relationship profile and for guiding the development of novel, subtype-selective NMDA receptor modulators. Understanding the precise quantitative nature of DMG's partial agonism will be paramount in evaluating its full therapeutic potential for neurological and psychiatric disorders.

References

- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of Lu AF90103 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]

- 4. Two classes of N-methyl-D-aspartate recognition sites: differential distribution and differential regulation by glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neuroservice.com [neuroservice.com]

N,N-Dimethylglycine Hydrochloride: An In-depth Technical Guide on its Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, has been investigated for its role as a metabolic enhancer and its influence on the immune system. This technical guide provides a comprehensive overview of the effects of N,N-Dimethylglycine hydrochloride (DMG-HCl) on the immune response, with a focus on its impact on both humoral and cellular immunity. This document summarizes key quantitative data from various studies, presents detailed experimental protocols for assessing its immunomodulatory properties, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the potential therapeutic applications of DMG-HCl.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in small amounts in foods such as beans, cereal grains, and liver.[1][2] It is an intermediate metabolite in the choline-to-glycine metabolic pathway.[3] Marketed as a nutritional supplement, DMG has been studied for a variety of potential health benefits, including enhancing physical performance, improving neurological functions, and modulating the immune system.[1][4] This guide focuses specifically on the immunomodulatory effects of its hydrochloride salt, DMG-HCl.

Research suggests that DMG can potentiate both the humoral and cellular branches of the immune system.[1][5] Studies have indicated its ability to stimulate B-cell production of antibodies, enhance T-cell and macrophage activity, and modulate the production of cytokines.[1][6] These findings have spurred interest in its potential application as an adjuvant to vaccines and as a supportive therapy in conditions associated with compromised immune function.[5][7]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on various parameters of the immune response.

Table 1: Effects of DMG-HCl on Humoral and Cellular Immunity in Animal Studies

| Species | Immune Challenge | DMG-HCl Dosage | Key Findings | Reference |

| Rabbits | Typhoid Vaccine | Not specified | 4-fold increase in antibody production.[1] | [1] |

| Rabbits | Influenza Antigen | Not specified | 3 to 9-fold greater increase in T-cell count compared to controls.[1] | [1] |

| Rabbits | Influenza Antigen | Not specified | 2-fold increase in interferon (IFN) production.[1] | [1] |

| Rabbits | Typhoid or Influenza Antigen | Not specified | Greater than 4-fold increase in antibody production.[1] | [1] |

| New Zealand White Rabbits | Salmonella typhi Vaccine | 20 mg/kg body weight daily | Significant increase in antibody titers to Salmonella typhi O and H antigens.[8] | [8] |

| New Zealand White Rabbits | Influenza Virus Vaccine | 20 mg/kg body weight daily | Fourfold increase in mean antibody titer to influenza antigen.[9] | [9] |

Table 2: Effects of DMG-HCl on Humoral and Cellular Immunity in Human Studies

| Study Population | Immune Challenge | DMG-HCl Dosage | Key Findings | Reference |

| 20 Healthy Human Volunteers | Pneumovax Vaccine | Not specified | 4.5-fold increase in antibody titer in the DMG group compared to the control group.[1] | [1] |

| 20 Healthy Human Volunteers | Pneumovax Vaccine | Not specified | Significant increase in Leukocyte Inhibition Factor (LIF).[1] | [1] |

| 75 Individuals (including those with diabetes and sickle cell anemia) | In vitro lymphocyte blast transformation test | Not specified | Increased T-lymphocyte population.[1] | [1] |

| 20 Human Volunteers | Pneumococcal Vaccine | Orally administered | Fourfold increase in antibody response compared to controls (P < 0.01).[5][7][10] | [5][7][10] |

| 20 Human Volunteers | Streptokinase-streptodornase | Orally administered | Significantly higher mean response of leukocyte inhibition factor (P < 0.01).[5][10] | [5][10] |

Table 3: In Vitro Effects of DMG on Immune Cells

| Cell Type | Assay | Key Findings | Reference |

| Human Lymphocytes (from patients with diabetes and sickle cell disease) | Lymphocyte blast transformation with phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen | Almost threefold increase in lymphocyte response with DMG addition.[5][7][10] | [5][7][10] |

| THP-1 cells (human monocytic cell line) | Cytokine Secretion Assay | Increased secretion of TNF-α, IL-1, and IL-2 with increased dosages of DMG.[1] | [1] |

| Peripheral Blood Mononuclear Cells (PBMCs) | MHC-I Expression | Increase in MHC-I expression over time in DMG treated cells compared to untreated control.[1] | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DMG-HCl's effects on the immune response.

Lymphocyte Blast Transformation Assay

This assay measures the proliferative response of lymphocytes to a mitogen, which is an indicator of cell-mediated immunity.

Objective: To assess the effect of DMG-HCl on the proliferation of T-lymphocytes.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

-

RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Mitogens such as Phytohemagglutinin (PHA), Concanavalin A (ConA), or Pokeweed Mitogen (PWM).

-

This compound (DMG-HCl) solution.

-

96-well cell culture plates.

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or BrdU).

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine) or a microplate reader.

Procedure:

-

Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of varying concentrations of DMG-HCl to the test wells. Add 50 µL of medium to the control wells.

-

Add 50 µL of the appropriate mitogen (e.g., PHA at 5 µg/mL) to stimulate the lymphocytes. For unstimulated controls, add 50 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

-

For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation.

Antibody Titer Measurement

This protocol is used to quantify the level of specific antibodies in the serum following an antigenic challenge, to evaluate the humoral immune response.

Objective: To determine the effect of DMG-HCl supplementation on antibody production in response to a vaccine.

Materials:

-

Serum samples from control and DMG-HCl treated subjects (e.g., rabbits or humans) collected before and after immunization.

-

Specific antigen used for immunization (e.g., pneumococcal vaccine, typhoid vaccine).

-

Enzyme-Linked Immunosorbent Assay (ELISA) plates.

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking buffer (e.g., PBS with 1% bovine serum albumin).

-

Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG).

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution (e.g., 2N H₂SO₄).

-

Microplate reader.

Procedure:

-

Coat the wells of an ELISA plate with the specific antigen diluted in coating buffer. Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the substrate solution to the wells and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution of serum that gives a positive reading above the background.

In Vitro Cytokine Production Assay

This assay measures the production of cytokines by immune cells in response to stimulation, providing insight into the modulation of cell signaling.

Objective: To evaluate the effect of DMG-HCl on the production of cytokines like TNF-α, IL-1, and IL-2 by immune cells.

Materials:

-

Immune cells (e.g., PBMCs or a specific cell line like THP-1).

-

Appropriate cell culture medium.

-

Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages).

-

This compound (DMG-HCl) solution.

-

24-well cell culture plates.

-

Cytokine-specific ELISA kits or a multiplex cytokine assay system.

Procedure:

-

Culture the immune cells in a 24-well plate at a suitable density.

-

Treat the cells with various concentrations of DMG-HCl. Include untreated controls.

-

Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production. Include unstimulated controls.

-

Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants by centrifugation to remove cells and debris.

-

Measure the concentration of specific cytokines in the supernatants using ELISA kits or a multiplex assay system according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed metabolic pathway of DMG and a typical experimental workflow for studying its immunomodulatory effects.

References

- 1. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel physiological mechanism of glycine-induced immunomodulation: Na+-coupled amino acid transporter currents in cultured brain macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Stimulation of the immune response by dimethylglycine, a nontoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Type 1 diabetes - Wikipedia [en.wikipedia.org]

- 10. Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethylglycine Hydrochloride: A Potential Neuroprotective Agent in Neurodegenerative Disease Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring compound found in low levels in various foods.[1] Its hydrochloride salt, N,N-Dimethylglycine hydrochloride (DMG-HCl), is a stable form often used in supplementation and research. DMG has garnered interest for its potential therapeutic applications, including its role as a metabolic enhancer and immunomodulator.[1] In the context of neurodegenerative diseases, the neuroprotective properties of DMG-HCl are attributed to several key mechanisms of action.

DMG acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[2][3] Dysfunction of NMDA receptors is implicated in the pathophysiology of several neurodegenerative disorders.[4][5] Furthermore, DMG is known to possess antioxidant properties, scavenging free radicals and potentially mitigating the oxidative stress that is a common hallmark of neurodegenerative diseases.[6][7] As a methyl donor, DMG participates in the one-carbon metabolism pathway, which is crucial for the synthesis of neurotransmitters and for epigenetic regulation, both of which can be disrupted in neurodegenerative conditions.[8][9][10] DMG may also support mitochondrial function, a key aspect of neuronal health that is often compromised in neurodegeneration.[7]

This technical guide provides a comprehensive overview of the current, albeit limited, research on DMG-HCl in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). It details relevant experimental protocols and presents the available quantitative data, while also hypothesizing potential therapeutic avenues based on the known mechanisms of DMG.

Alzheimer's Disease (AD)

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to synaptic dysfunction and neuronal death.

Preclinical Evidence & Quantitative Data

Direct preclinical studies on DMG-HCl in established AD models are limited. However, a study on a novel compound, a conjugate of memantine (B1676192) and dimethylglycine (dimethylglycine-memantine), has shown neuroprotective effects in in vitro models of AD. In SH-SY5Y cells subjected to glutamate-induced toxicity, dimethylglycine-memantine demonstrated an increase in cell viability at a concentration of 0.032 μM.[7] This suggests that the dimethylglycine moiety may contribute to the neuroprotective effects.

| Compound | Model | Concentration | Effect | Reference |

| Dimethylglycine-memantine | SH-SY5Y cells with glutamate-induced toxicity | 0.032 μM | Increased cell viability | [7] |

Hypothesized Therapeutic Mechanisms in AD

Based on its known properties, DMG-HCl could potentially exert neuroprotective effects in AD through several mechanisms:

-

NMDA Receptor Modulation: As a partial agonist at the NMDA receptor's glycine site, DMG-HCl could help to normalize glutamatergic neurotransmission, which is often dysregulated in AD.[4]

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), DMG-HCl may protect neurons from Aβ-induced oxidative stress.

-

Methyl Donation: DMG's role as a methyl donor could support the synthesis of neurotransmitters like acetylcholine, which is deficient in AD, and may also play a role in epigenetic modifications that are altered in the disease.[8]

Experimental Protocols: In Vitro AD Model

Cell Line: SH-SY5Y human neuroblastoma cells.

Protocol for Aβ-induced Toxicity:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ Preparation: Dissolve synthetic Aβ25-35 peptide in sterile water and incubate at 37°C for 72 hours to induce fibrillization.

-

Treatment: Seed SH-SY5Y cells in 96-well plates. After 24 hours, replace the medium with serum-free medium. Treat the cells with various concentrations of DMG-HCl for a predetermined time (e.g., 2 hours).

-

Induction of Toxicity: Add the prepared Aβ25-35 (e.g., 50 µg/ml) to the wells and co-incubate with DMG-HCl for 48 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial kit.

-

Parkinson's Disease (PD)

Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular protein aggregates called Lewy bodies, which are mainly composed of α-synuclein.

Preclinical Evidence & Quantitative Data

A study investigating a novel N,N-dimethylglycine-amantadine (DMG-Am) conjugate in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) showed promising results.[11] The administration of DMG-Am for 12 consecutive days restored motor and memory performance to control levels.[11]

| Compound | Model | Treatment Duration | Effect | Reference |

| N,N-dimethylglycine-amantadine (DMG-Am) | MPTP-induced mouse model of PD | 12 days | Restoration of motor and memory performance to control levels | [11] |

Hypothesized Therapeutic Mechanisms in PD

DMG-HCl may offer neuroprotection in PD through:

-

Antioxidant Effects: The high metabolic rate and dopamine (B1211576) metabolism in dopaminergic neurons make them particularly vulnerable to oxidative stress. DMG-HCl's antioxidant properties could counteract this.

-

Mitochondrial Support: Mitochondrial dysfunction is a key factor in PD pathogenesis. DMG may help maintain mitochondrial function and reduce the production of ROS.

-

Anti-inflammatory Action: Neuroinflammation, mediated by microglia and astrocytes, contributes to neuronal damage in PD. DMG has been shown to have anti-inflammatory effects in other contexts.

References

- 1. info.vetriscience.com [info.vetriscience.com]

- 2. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. vjneurology.com [vjneurology.com]

- 6. Thioflavin T spectroscopic assay [assay-protocol.com]

- 7. Frontiers | Neuronal Mitochondrial Dysfunction and Bioenergetic Failure in Inflammation-Associated Depression [frontiersin.org]

- 8. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nirvicahealth.au [nirvicahealth.au]

- 10. info.davincilabs.com [info.davincilabs.com]

- 11. mdpi.com [mdpi.com]

The Complex Interplay of N,N-Dimethylglycine Hydrochloride and Homocysteine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring intermediate in choline (B1196258) metabolism. It has garnered attention for its potential role in modulating one-carbon metabolism and, consequently, homocysteine levels. Elevated homocysteine is an established risk factor for various pathologies, making its regulation a critical area of research. This technical guide provides an in-depth analysis of the biochemical mechanisms through which N,N-Dimethylglycine hydrochloride influences homocysteine concentrations, supported by a review of key experimental findings and detailed methodologies. Particular emphasis is placed on the intricate relationship between DMG, folate status, and the enzymatic pathways governing homocysteine remethylation and transsulfuration.

Introduction

Homocysteine, a sulfur-containing amino acid, occupies a central branch point in methionine metabolism. Its concentration in the blood is tightly regulated through two primary pathways: remethylation to methionine and irreversible conversion to cysteine via the transsulfuration pathway. Disruptions in these pathways, often due to genetic factors or nutritional deficiencies, can lead to hyperhomocysteinemia, a condition linked to an increased risk of cardiovascular disease, neurodegenerative disorders, and other chronic conditions.

N,N-Dimethylglycine (DMG) is a metabolite formed during the conversion of choline to glycine.[1] It has been investigated as a nutritional supplement for various health purposes, including immune modulation and enhancement of athletic performance.[2][3] Its role as a methyl donor suggests a potential influence on homocysteine levels, a hypothesis that has been explored in several preclinical and clinical studies. This guide synthesizes the current understanding of the impact of this compound on homocysteine metabolism, providing a technical resource for the scientific community.

Biochemical Pathways

The influence of N,N-Dimethylglycine on homocysteine is primarily mediated through its interaction with the methionine cycle.

The Methionine Cycle and Homocysteine Remethylation

Homocysteine can be remethylated to methionine by two key enzymes:

-

Methionine Synthase (MS): This folate- and vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (5-MTHF) as a methyl donor.

-

Betaine-Homocysteine S-Methyltransferase (BHMT): This enzyme, predominantly active in the liver and kidneys, uses betaine (B1666868) as a methyl donor, converting it to dimethylglycine in the process.[4]

DMG is a direct product of the BHMT-catalyzed reaction and can act as a feedback inhibitor of this enzyme.[4][5]

Figure 1: The Methionine Cycle and Related Pathways.

The Role of Folate

Folate status is a critical determinant of DMG's effect on homocysteine. In folate-sufficient conditions, DMG can be metabolized to sarcosine and then to glycine, with its methyl groups being transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This can then be reduced to 5-MTHF, the methyl donor for the MS pathway.[6][7] Thus, under these conditions, DMG can indirectly contribute to homocysteine remethylation via the MS pathway.

However, in folate-deficient states, the metabolism of DMG may be impaired, leading to its accumulation. This accumulation can inhibit the BHMT pathway, potentially exacerbating hyperhomocysteinemia.[6][8]

Quantitative Data from Experimental Studies

The impact of this compound on homocysteine levels has been investigated in both animal and human studies, with varying results that underscore the importance of the metabolic context.

Animal Studies

A key study in rats investigated the effects of 0.1% DMG supplementation in the context of both folate-sufficient and folate-deficient diets.[6][8]

| Group | Diet | Plasma Homocysteine (μmol/L) |

| 1 | 20% Casein (Folate-Sufficient) | 14.19 ± 0.39 |

| 2 | 20% Casein + 0.1% DMG | 12.23 ± 0.18 |

| 3 | 20% Casein (Folate-Deficient) | 28.49 ± 0.50 |

| 4 | 20% Casein (Folate-Deficient) + 0.1% DMG | 31.56 ± 0.59 |

| Table 1: Effect of DMG on Plasma Homocysteine in Rats.[6][8] |

In folate-sufficient rats, DMG supplementation led to a significant decrease in plasma homocysteine. Conversely, in folate-deficient rats, DMG supplementation resulted in a significant increase in plasma homocysteine.[6][8]

| Group | Diet | Hepatic Cystathionine (B15957) β-synthase (CBS) Activity |

| 1 | 20% Casein (Folate-Sufficient) | Not reported as baseline |

| 2 | 20% Casein + 0.1% DMG | Significantly enhanced |

| 3 | 20% Casein (Folate-Deficient) | Decreased |

| 4 | 20% Casein (Folate-Deficient) + 0.1% DMG | Enhanced (not statistically significant) |

| Table 2: Effect of DMG on Hepatic CBS Activity in Rats.[6][8] |

DMG supplementation enhanced the activity of hepatic cystathionine β-synthase (CBS), the rate-limiting enzyme in the transsulfuration pathway, in both folate-sufficient and folate-deficient rats, although the effect was only statistically significant in the folate-sufficient group.[6][8] The study also found that DMG supplementation did not affect the activity of hepatic methionine synthase.[6][8]

Human Studies

A randomized, blinded, crossover study in seven pre-dialysis chronic renal failure patients investigated the effect of 400 mg of DMG daily for 28 days.[5][9]

| Treatment | Plasma Homocysteine (μmol/L) | Plasma Glycine Betaine (μmol/L) | Plasma Methionine (μmol/L) |

| Placebo | Not specified | Not specified | Not specified |

| DMG | No significant difference (P = 0.624) | No significant difference (P = 0.452) | No significant difference (P = 0.457) |

| Table 3: Effect of DMG Supplementation in Chronic Renal Failure Patients.[5][9] |

This study concluded that daily supplementation with DMG does not affect plasma homocysteine concentrations in this patient population.[5][9] It is important to note that chronic renal failure is often associated with elevated plasma DMG levels, which may contribute to hyperhomocysteinemia by inhibiting BHMT activity.[4]

Experimental Protocols

Animal Study Protocol (Rat Model)

-

Subjects: Male Wistar rats.

-

Diets:

-

Folate-Sufficient: 20% casein diet (20C).

-

Folate-Deficient: 20% casein diet without added folic acid (20CFD).

-

DMG Supplementation: 0.1% N,N-Dimethylglycine added to the respective diets.

-

-

Duration: Animals maintained on diets for a specified period (e.g., 4 weeks).

-

Sample Collection: Blood and liver tissue collected after the experimental period.

-

Analytical Method: Homocysteine and related metabolite concentrations determined using a liquid chromatographic system.[6][8]

Figure 2: Experimental Workflow for the Rat Study.

Human Study Protocol (Chronic Renal Failure)

-

Study Design: Randomized, blinded, crossover.

-

Subjects: Seven pre-dialysis chronic renal failure patients.

-

Intervention: 400 mg of N,N-Dimethylglycine or placebo daily.

-

Duration: 28 days for each treatment period.

-

Sample Collection: Fasting blood samples and 12-hour urine samples collected at baseline and at the end of each treatment period.

-

Analytical Method: Specific analytical methods for homocysteine, glycine betaine, and methionine were not detailed in the abstract but would typically involve HPLC or LC-MS/MS.[5][9]

Homocysteine Measurement

The accurate measurement of total plasma homocysteine is critical for research and clinical applications.

-

Sample Handling: Blood should be collected in tubes containing EDTA. To prevent the artifactual increase of homocysteine due to its release from red blood cells, samples should be placed on ice immediately after collection and centrifuged within one hour to separate the plasma.[10][11]

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection: A widely used and reliable method.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity.

-

Immunoassays and Enzymatic Assays: Available for automated platforms and suitable for clinical laboratories.[12]

-

Discussion and Future Directions

The available evidence indicates that the effect of this compound on homocysteine levels is not straightforward and is highly dependent on the underlying metabolic state, particularly folate status. In folate-replete individuals, DMG may promote homocysteine clearance by providing methyl groups for the methionine synthase pathway and potentially by enhancing the transsulfuration pathway. However, in the context of folate deficiency, DMG supplementation appears to be detrimental, likely due to the inhibition of the BHMT pathway and impaired DMG metabolism.

The null effect observed in chronic renal failure patients may be due to the pre-existing elevation of DMG in this population, suggesting a saturation of its metabolic pathways or a dominant effect of impaired renal clearance on homocysteine levels.

Future research should focus on:

-

Dose-response studies: To determine the optimal dosage of DMG for homocysteine modulation under different physiological conditions.

-

Human studies in diverse populations: To investigate the effects of DMG in healthy individuals with varying folate status and in other patient populations with hyperhomocysteinemia.

-

Elucidation of molecular mechanisms: Further studies are needed to fully understand how DMG regulates the expression and activity of key enzymes in homocysteine metabolism.

Conclusion

This compound has a complex and context-dependent impact on homocysteine metabolism. While it shows promise as a homocysteine-lowering agent in folate-sufficient conditions, its use in individuals with folate deficiency may be contraindicated. The translation of these findings into clinical practice requires a thorough understanding of an individual's nutritional and metabolic status. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential and limitations of N,N-Dimethylglycine in the management of hyperhomocysteinemia.

References

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. info.vetriscience.com [info.vetriscience.com]

- 3. nbinno.com [nbinno.com]

- 4. Dimethylglycine accumulates in uremia and predicts elevated plasma homocysteine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. besjournal.com [besjournal.com]

- 7. Effect of <i>N</i>,<i>N</i>-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets [besjournal.com]

- 8. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethylglycine supplementation does not affect plasma homocysteine concentrations in pre-dialysis chronic renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nvkc.nl [nvkc.nl]

- 11. labtest.com.br [labtest.com.br]

- 12. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of N,N-Dimethylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine hydrochloride (DMG-HCl), a derivative of the amino acid glycine, has demonstrated a range of immunomodulatory effects, positioning it as a molecule of interest for therapeutic and research applications. This technical guide provides a comprehensive overview of the current understanding of DMG-HCl's impact on the immune system. It details its effects on both humoral and cell-mediated immunity, including the enhancement of antibody production, potentiation of lymphocyte proliferation, and modulation of cytokine release. This document synthesizes available quantitative data, outlines detailed experimental protocols for key immunological assays, and visualizes the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring intermediary metabolite in the choline-to-glycine pathway and is found in various foods.[1] As a methyl donor, it participates in numerous biochemical processes, and its hydrochloride salt, DMG-HCl, is a stable form commonly used in research and supplementation.[2][3] Emerging evidence suggests that DMG-HCl possesses significant immunomodulatory properties, capable of enhancing both innate and adaptive immune responses.[4][5] This guide explores the multifaceted immunological effects of DMG-HCl, providing a technical resource for the scientific community.

Immunomodulatory Mechanisms of this compound

DMG-HCl exerts its effects on the immune system through a variety of mechanisms, influencing both the humoral and cellular branches of immunity.

Enhancement of Humoral Immunity

Humoral immunity, mediated by B lymphocytes and the antibodies they produce, is a critical defense mechanism against extracellular pathogens. Studies have consistently shown that DMG-HCl can significantly augment antibody production in response to antigenic challenges.

A double-blind study in human volunteers demonstrated a fourfold increase in the antibody response to a pneumococcal vaccine in individuals receiving DMG orally compared to a placebo group.[4] Similarly, research in rabbits showed a more than fourfold increase in the mean antibody titer to influenza antigen following immunization in DMG-treated animals.[5] This suggests that DMG-HCl can act as an effective adjuvant, enhancing the efficacy of vaccines.

Potentiation of Cell-Mediated Immunity

Cell-mediated immunity, involving T lymphocytes and other immune cells like macrophages, is crucial for combating intracellular pathogens and cancer cells. DMG-HCl has been shown to potentiate various aspects of this branch of the immune system.

-

Lymphocyte Proliferation: In vitro studies have demonstrated that DMG can increase the proliferative response of lymphocytes to mitogens such as phytohemagglutinin (PHA), concanavalin (B7782731) A (ConA), and pokeweed mitogen (PWM) by almost threefold.[4] Animal studies further support this, with a tenfold increase in the mean proliferative response of lymphocytes observed in DMG-treated rabbits immunized with an influenza vaccine.[5]

-

Cytokine Modulation: DMG-HCl influences the production of various cytokines, the signaling molecules of the immune system. It has been shown to increase the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12p40 (IL-12p40) in monocytic cell lines stimulated with lipopolysaccharide (LPS).[6] Conversely, in other models, it has demonstrated anti-inflammatory effects by downregulating the secretion of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α.[7] This suggests that the effect of DMG-HCl on cytokine production may be context-dependent.

-

Macrophage Activation: While direct studies on DMG-HCl and macrophage activation are limited, its ability to modulate cytokine production in monocytes suggests a potential role in influencing macrophage polarization and function.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from studies investigating the immunomodulatory effects of N,N-Dimethylglycine.

Table 1: Effects on Humoral Immunity

| Parameter | Model | Treatment | Fold Increase vs. Control | Reference |